molecular formula C22H21N3OS B3206689 N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040671-88-2

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B3206689
CAS No.: 1040671-88-2
M. Wt: 375.5 g/mol
InChI Key: YNKPDGSKUHJLSW-UHFFFAOYSA-N
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Description

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug design.

Mechanism of Action

Target of Action

Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal , antibacterial , anti-inflammatory , and cytotoxic activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may interact with cellular targets to inhibit cell proliferation or induce cell death, although the specific mechanisms remain to be elucidated.

Biochemical Pathways

Given the broad range of activities associated with imidazo[2,1-b]thiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell proliferation, inflammation, and microbial growth, among others.

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may have the potential to inhibit cell proliferation or induce cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminothiazole with phenacyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with phenethylamine and propanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide stands out due to its specific structural features and the resulting pharmacological activities. Its unique combination of functional groups and molecular architecture contributes to its distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

N-(2-phenylethyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c26-21(23-14-13-17-7-3-1-4-8-17)12-11-19-16-27-22-24-20(15-25(19)22)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKPDGSKUHJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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